molecular formula C55H47OP3Rh B8640633 Carbonyltris(triphenylphosphine)rhodium(I)hydride

Carbonyltris(triphenylphosphine)rhodium(I)hydride

Cat. No. B8640633
M. Wt: 919.8 g/mol
InChI Key: XZMMPTVWHALBLT-UHFFFAOYSA-N
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Patent
US08980890B2

Procedure details

A 250 ml flask was charged with (4-bromo-3-fluorophenyl)(morpholino)methanone (4.569 g, 15.86 mmol) and dissolved in 16 mL of THF. Diphenylsilane (6.2 ml, 33.4 mmol) was added followed by carbonyltris(triphenylphosphine)rhodium(I)hydride (100 mg, 0.109 mmol) and the reaction stirred at room temperature for 20 hours.
Quantity
4.569 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=O)=[CH:4][C:3]=1[F:16].C1([SiH2]C2C=CC=CC=2)C=CC=CC=1>C1COCC1.C=O.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Rh]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][N:10]2[CH2:11][CH2:12][O:13][CH2:14][CH2:15]2)=[CH:4][C:3]=1[F:16] |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
4.569 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C(=O)N1CCOCC1)F
Step Two
Name
Quantity
6.2 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[SiH2]C1=CC=CC=C1
Step Three
Name
Quantity
16 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
100 mg
Type
catalyst
Smiles
C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
BrC1=C(C=C(CN2CCOCC2)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.